2-amino-3-chlorobenzene-1-sulfonic acid
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Overview
Description
2-Amino-3-chlorobenzene-1-sulfonic acid is an organic compound with the molecular formula C6H6ClNO3S. It is a derivative of benzene, featuring an amino group (-NH2), a chlorine atom (-Cl), and a sulfonic acid group (-SO3H) attached to the benzene ring. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-chlorobenzene-1-sulfonic acid typically involves the sulfonation of 2-amino-3-chlorobenzene. This process can be carried out using sulfuric acid (H2SO4) or oleum as the sulfonating agents under controlled temperature conditions. The reaction is usually performed at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-chlorobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction Reactions: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions often involve the use of solvents like ethanol or water and catalysts such as acids or bases.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, sulfonic acid derivatives, and amines .
Scientific Research Applications
2-Amino-3-chlorobenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-amino-3-chlorobenzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The amino and sulfonic acid groups play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 2-Amino-4-chlorobenzene-1-sulfonic acid
- 2-Amino-5-chlorobenzene-1-sulfonic acid
- 2-Amino-3-bromobenzene-1-sulfonic acid
Comparison: Compared to its analogs, 2-amino-3-chlorobenzene-1-sulfonic acid exhibits unique reactivity due to the specific positioning of the chlorine atom. This positioning influences the compound’s electronic properties and its ability to participate in various chemical reactions. Additionally, the presence of the sulfonic acid group enhances its solubility in water, making it more versatile for aqueous reactions .
Properties
CAS No. |
78846-41-0 |
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Molecular Formula |
C6H6ClNO3S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
2-amino-3-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,8H2,(H,9,10,11) |
InChI Key |
IDXBVHWWMUPXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)S(=O)(=O)O |
Purity |
93 |
Origin of Product |
United States |
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